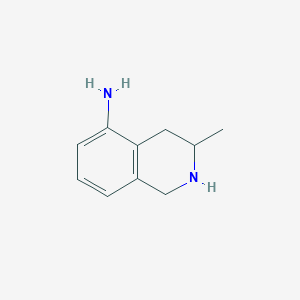

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is an organic compound . It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .

Synthesis Analysis

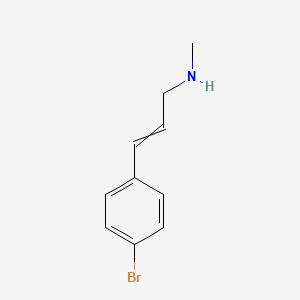

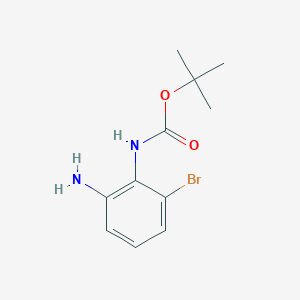

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of “3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine” is represented by the InChI code: 1S/C10H14N2/c1-7-5-9-8 (6-12-7)3-2-4-10 (9)11/h2-4,7,12H,5-6,11H2,1H3 . The molecular weight of this compound is 162.23 .It is stored at room temperature . The IUPAC name for this compound is 3-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine .

科学的研究の応用

Neurodegenerative Disease Research

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has been studied for its potential role in neurodegenerative diseases. It’s structurally similar to compounds that have been shown to modulate neurotransmitter systems, which are often implicated in diseases like Parkinson’s and Alzheimer’s .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its structure is versatile for chemical modifications, making it a useful starting point for synthesizing a variety of pharmacologically active agents .

Biological Activity Profiling

Due to its structural features, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a prime candidate for biological activity profiling. It can be used to explore structure-activity relationships (SAR) and understand how changes in its structure can affect biological activity .

Catalyst Development

Research has been conducted on using derivatives of tetrahydroisoquinoline, including 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, as ligands in catalyst development. These catalysts can be applied in various chemical reactions, including asymmetric synthesis .

Environmental Toxin Studies

Studies have indicated that certain tetrahydroisoquinoline derivatives may be formed endogenously as a response to environmental toxins. This compound can be used to study the biochemical pathways involved in this process and its implications for diseases like Parkinson’s .

Pharmacological Research

The compound’s ability to interact with various receptors and enzymes makes it a subject of interest in pharmacological research. It can be used to develop drugs with potential applications in treating addiction, depression, and other mental health disorders .

Material Science

In material science, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be utilized in the synthesis of novel organic materials. Its incorporation into polymers or small molecule arrays can lead to materials with unique electrical or optical properties .

Machine Learning Model Training

With the rise of artificial intelligence in drug discovery, this compound’s diverse range of activities makes it a valuable data point for training predictive machine-learning models. These models can predict the biological activity of novel compounds .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a type of isoquinoline alkaloid, which is a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq based compounds, including this one, can interact with their targets to exert their biological activities .

Biochemical Pathways

It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

特性

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZYFYVPRWQFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)